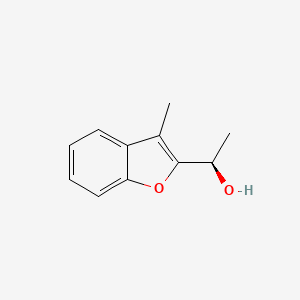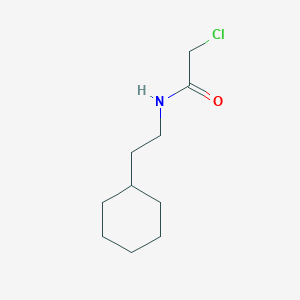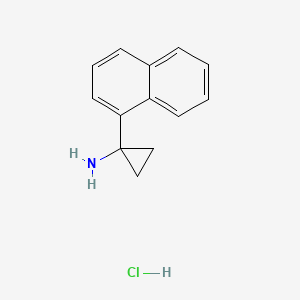![molecular formula C9H10N2O B1425058 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340902-81-9](/img/structure/B1425058.png)
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
説明
1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C9H10N2O . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives has been described in various studies . For instance, one study describes the design, synthesis, and structure–activity relationships of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be analyzed using various techniques. The InChI code for this compound is 1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3, (H,10,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one include its molecular weight, which is 162.19 . More detailed information like melting point, boiling point, and density can be found on various chemical databases .科学的研究の応用
Antibacterial Properties
A study found that a compound similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthetic Applications
- Efficient annulation methods using ethyl 2-methyl-2,3-butadienoate have been developed to synthesize tetrahydropyridines, which are structurally related to the compound (Zhu, Lan, & Kwon, 2003).
- A novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines, closely related to the target compound, has been established (Brodrick & Wibberley, 1975).
- Reactions involving 7-hydroxy derivatives of similar compounds with nucleophiles were studied, demonstrating synthetic applications in producing various derivatives (Goto et al., 1991).
Potential Pharmacological Applications
- Certain compounds structurally similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one have been synthesized, with expectations of antihypertensive activity (Kumar & Mashelker, 2006).
- Synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, a related compound, shows potential in developing new derivatives with diverse applications (Verves et al., 2013).
- Investigations into the structural and reactivity characteristics of related heterocyclic compounds have been conducted, with potential applications in developing new drugs (Murthy et al., 2017).
Other Applications
- Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, which shares a similar structure, have been carried out, aiming at applications in agrochemicals and functional materials (Minakata et al., 1992).
Safety And Hazards
The safety information for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRUJSJLVLALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)



![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)


